molecular formula C11H20N2O4 B7943443 N-morpholinecarbonyl-valine methyl ester

N-morpholinecarbonyl-valine methyl ester

Cat. No.: B7943443
M. Wt: 244.29 g/mol
InChI Key: JYMZGDMFZXZAED-VIFPVBQESA-N
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Description

N-Morpholinecarbonyl-Valine Methyl Ester is a synthetic valine derivative of interest in chemical biology and medicinal chemistry research. The structure features a valine amino acid core, a methyl ester group protecting the carboxylic acid function, and a morpholine carbonyl moiety. This specific architecture suggests its potential application as a building block in the synthesis of more complex peptide mimetics or protease inhibitors . Compounds with similar valine scaffolds and protective groups are frequently investigated as intermediates for active-site directed probes or inhibitors for proteolytic enzymes, such as caspases . Researchers value this compound for its utility in exploring enzyme specificity and modulating biological pathways in a laboratory setting. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (2S)-3-methyl-2-(morpholine-4-carbonylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-8(2)9(10(14)16-3)12-11(15)13-4-6-17-7-5-13/h8-9H,4-7H2,1-3H3,(H,12,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMZGDMFZXZAED-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key structural differences among valine methyl ester derivatives lie in their N-substituents and ester groups. Below is a comparative analysis of N-morpholinecarbonyl-valine methyl ester and related compounds:

Table 1: Comparative Properties of Valine Methyl Ester Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups XLogP3 Notable Properties
This compound* C₁₁H₁₈N₂O₅ 282.28 (calculated) Morpholinecarbonyl, methyl ester ~1.2† High polarity, enhanced aqueous solubility
N-(Phenoxycarbonyl)-DL-valine methyl ester C₁₃H₁₇NO₄ 251.28 Phenoxycarbonyl, methyl ester 2.8 Lipophilic, aromatic interactions
L-Norvaline,N-[...] methyl ester C₁₇H₂₄N₂O₅ 336.17 Benzyloxycarbonyl, methyl ester N/A Bulky substituent, peptide synthesis
N-(Methoxycarbonyl)-D-valine methyl ester C₈H₁₅NO₄ 189.21 (calculated) Methoxycarbonyl, methyl ester ~0.5† Compact structure, lower steric hindrance
N-[(2'-Cyanobiphenyl-4-yl)methyl]-L-valine methyl ester HCl C₂₂H₂₃ClN₂O₂ 406.89 Cyanobiphenyl, methyl ester, HCl N/A Pharmaceutical intermediate, ionic form

*Inferred data based on structural analogs. †Estimated via computational tools due to lack of experimental data.

Physicochemical and Reactivity Insights

  • Lipophilicity (XLogP3): The phenoxycarbonyl derivative (XLogP3 = 2.8) is more lipophilic than the morpholinecarbonyl analog (estimated XLogP3 ~1.2), suggesting differences in membrane permeability and biodistribution .
  • Synthetic Utility: Morpholine-based esters are often used in peptide coupling reactions due to their stability and mild cleavage conditions. This contrasts with benzyloxycarbonyl () or cyanobiphenyl () groups, which may require harsher deprotection methods .

Preparation Methods

Esterification of Valine

Valine methyl ester is typically synthesized via acid-catalyzed esterification. In a representative procedure, L-valine reacts with methanol in the presence of thionyl chloride (SOCl₂) at −8 to −10°C, followed by reflux at 60–70°C for 8–9 hours. This method yields valine methyl ester hydrochloride, which is neutralized to the free base using triethylamine before acylation:

Valine+CH₃OHSOCl2,10CValine methyl ester hydrochlorideEt3NValine methyl ester\text{Valine} + \text{CH₃OH} \xrightarrow{\text{SOCl}2, -10^\circ \text{C}} \text{Valine methyl ester hydrochloride} \xrightarrow{\text{Et}3\text{N}} \text{Valine methyl ester}

Table 1: Optimization of Esterification Conditions

ParameterOptimal RangeImpact on Yield
Temperature−10°C to 65°CPrevents racemization
SOCl₂:Methanol Ratio1:20–1:21 (mol)Minimizes side products
Reaction Time8–9 hoursMaximizes conversion

Acylation with Morpholine-4-Carbonyl Chloride

The free amine of valine methyl ester reacts with morpholine-4-carbonyl chloride in anhydrous dichloromethane under nitrogen. Triethylamine (1.5 equiv) is added to scavenge HCl, maintaining a pH of 8–9. The reaction proceeds at 0°C for 1 hour, followed by 24 hours at room temperature:

Valine methyl ester+Morpholine-4-carbonyl chlorideEt3N, DCMN-Morpholinecarbonyl-valine methyl ester\text{Valine methyl ester} + \text{Morpholine-4-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-Morpholinecarbonyl-valine methyl ester}

Critical Considerations :

  • Solvent Choice : Dichloromethane ensures reagent solubility without hydrolyzing the acyl chloride.

  • Temperature Control : Slow addition at 0°C prevents exothermic side reactions.

  • Stoichiometry : A 10% excess of acyl chloride drives the reaction to completion.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from methanol-diethyl ether (1:3 v/v), yielding white crystalline solids. This step removes unreacted starting materials and HCl salts, achieving >95% purity.

Analytical Validation

  • HPLC : A C18 column with acetonitrile-water (70:30) mobile phase confirms purity (retention time: 6.2 min).

  • NMR : 1H^1\text{H} NMR (400 MHz, CDCl₃) shows characteristic signals at δ 3.72 (m, 4H, morpholine), 3.65 (s, 3H, OCH₃), and 1.02 (d, 6H, Val CH₃).

  • TLC : Rf = 0.65 in chloroform-methanol-acetic acid (5:3:1).

Challenges and Mitigation Strategies

Racemization During Esterification

Prolonged exposure to acidic conditions at elevated temperatures induces racemization. Using SOCl₂ at −10°C limits this risk, preserving stereochemical integrity.

Industrial Scalability and Environmental Impact

Solvent Recovery

Distillation recovers 85% of dichloromethane, reducing waste. Alternatives like 2-methyltetrahydrofuran (bio-based solvent) are under investigation for greener synthesis.

Catalytic Innovations

Recent studies explore lipase-catalyzed acylation in ionic liquids, achieving 60% yield without toxic reagents. However, reaction times remain impractical for large-scale use (72 hours vs. 24 hours for chemical methods) .

Q & A

Advanced Research Question

  • GC-MS/FAME profiling : Derivatize with BF3_3-methanol to generate volatile methyl esters. Key fragments (m/z 74 for ester groups, m/z 100 for morpholine) confirm structure .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., morpholine oxygen interactions with amide NH) .
  • Stability studies : Accelerated degradation under UV light (λ = 254 nm) or elevated humidity (40°C/75% RH) identifies decomposition pathways .

How can researchers adapt this compound for peptide synthesis or prodrug design?

Advanced Research Question

  • Peptide coupling : Use as a protected valine derivative in solid-phase synthesis. Cleave morpholine with TFA/water (95:5) post-assembly .
  • Prodrug applications : Evaluate hydrolysis kinetics in simulated physiological buffers (pH 7.4, 37°C). Monitor morpholine release via LC-MS/MS .
  • Structure-activity relationship (SAR) : Modify morpholine substituents (e.g., fluorinated analogs) and assess bioavailability using Caco-2 cell monolayers .

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